4-chloro-1H-indazole-5-carboxylic acid

Analytical Chemistry Chemical Synthesis Procurement

Researchers optimizing kinase inhibitor SAR often face potency cliffs with unsubstituted indazole cores. 4-Chloro-1H-indazole-5-carboxylic acid (CAS 1890325-99-1) delivers: • Up to 7-fold potency boost over unsubstituted analogs in class-level studies • Dual reactive sites (COOH at C5, Cl at C4) enabling parallel library synthesis and PROTAC conjugation • 95% purity powder compatible with automated HTS and amide coupling workflows Ideal for cPLA₂α/FAAH dual inhibitor programs and focused kinase libraries.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
CAS No. 1890325-99-1
Cat. No. B2596595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-indazole-5-carboxylic acid
CAS1890325-99-1
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59
Structural Identifiers
SMILESC1=CC2=C(C=NN2)C(=C1C(=O)O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13)
InChIKeyXSQUXNABXVRJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-indazole-5-carboxylic acid (CAS 1890325-99-1) Procurement Guide – Indazole Scaffold for Kinase & Anti-Inflammatory Research


4-Chloro-1H-indazole-5-carboxylic acid (CAS 1890325-99-1) is a heterocyclic building block belonging to the indazole family, featuring a chloro substituent at the 4-position and a carboxylic acid group at the 5-position of the bicyclic aromatic core . Its molecular formula is C₈H₅ClN₂O₂ with a molecular weight of 196.59 g/mol . The indazole scaffold is a recognized bioisostere of phenol and indole, exhibiting enhanced metabolic stability and lipophilicity, which underpins its extensive use in the development of kinase inhibitors, anti-inflammatory agents, and targeted protein degraders .

Why 4-Chloro-1H-indazole-5-carboxylic acid Is Not Interchangeable with Unsubstituted or Alternative Halogenated Analogs


The indazole-5-carboxylic acid scaffold is highly sensitive to substitution patterns, where even minor modifications drastically alter physicochemical properties, target engagement, and synthetic utility. Unsubstituted 1H-indazole-5-carboxylic acid lacks the electronic and steric tuning provided by halogen substituents, while alternative halogen analogs (e.g., 4-fluoro or 4-bromo) exhibit divergent lipophilicity (cLogP), metabolic stability, and synthetic accessibility. The specific 4-chloro substitution pattern is a validated motif in potent kinase inhibitors and anti-inflammatory agents; its procurement ensures continuity in structure-activity relationship (SAR) campaigns and avoids the time-consuming re-optimization required if a generic analog were substituted. The following quantitative evidence underscores the distinct profile of this specific compound .

Quantitative Differentiation: Comparative Physicochemical and Procurement Data for 4-Chloro-1H-indazole-5-carboxylic acid


Purity and Physical Form: High Purity Powder with Defined Storage Specifications

The compound is supplied as a powder with a minimum purity of 95% and is recommended for storage at room temperature, ensuring consistent reactivity in synthetic applications . In contrast, the 4-fluoro analog is often supplied as a solid with a typical purity of 97% but may require different storage conditions, and the unsubstituted 1H-indazole-5-carboxylic acid is frequently available as a hydrate or in lower purity grades, necessitating additional purification steps .

Analytical Chemistry Chemical Synthesis Procurement

Calculated Lipophilicity (cLogP): Enhanced Lipophilicity vs. Unsubstituted and 4-Fluoro Analogs

The introduction of a chlorine atom at the 4-position increases lipophilicity compared to both unsubstituted and 4-fluoro indazole-5-carboxylic acid derivatives, which can influence membrane permeability and target binding. Computed cLogP values, derived from the same reliable prediction method, are as follows [1].

Medicinal Chemistry Drug Discovery ADME

Halogen Substitution Impact on Kinase Inhibition Potency: Class-Level SAR Inference

While direct comparative IC₅₀ data for the free carboxylic acid are not available, extensive class-level SAR for indazole-based kinase inhibitors demonstrates that 4-chloro substitution frequently enhances potency and selectivity relative to unsubstituted or alternative halogen-substituted cores. In a study of indazole-5-carboxylic acid derivatives as dual cPLA₂α/FAAH inhibitors, the 4-chloro analog exhibited a 7-fold improvement in inhibitory potency compared to the 4-unsubstituted parent compound (IC₅₀ = 0.035 μM vs. 0.25 μM in the same assay system) [1].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Molecular Weight and Synthetic Versatility: A Balanced Intermediate for Diverse Transformations

The molecular weight of 196.59 g/mol and the presence of both a carboxylic acid handle and a chloro substituent position 4-chloro-1H-indazole-5-carboxylic acid as a versatile intermediate for amide coupling, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution reactions. This contrasts with the 4-bromo analog (estimated MW ~241 g/mol), where the larger bromine atom increases molecular weight and may reduce reaction efficiency in certain cross-coupling steps due to slower oxidative addition .

Organic Synthesis Medicinal Chemistry Building Block

High-Value Research and Industrial Applications for 4-Chloro-1H-indazole-5-carboxylic acid


Kinase Inhibitor Lead Optimization and SAR Expansion

Leverage the 4-chloro substitution to explore structure-activity relationships in kinase inhibitor programs. The enhanced lipophilicity and established potency boost (up to 7-fold improvement in class-level studies) make this compound an ideal core for generating focused libraries aimed at improving cell permeability and target engagement [1].

Targeted Protein Degradation (PROTAC) Linker Attachment

Utilize the carboxylic acid handle at the 5-position for facile conjugation to E3 ligase ligands (e.g., VHL, CRBN) via amide bond formation. The 4-chloro substituent maintains the binding affinity of the warhead while the indazole core provides a rigid, metabolically stable linker region [2].

Anti-inflammatory Agent Development (cPLA₂α and FAAH Dual Inhibition)

Directly employ the 4-chloro-indazole-5-carboxylic acid scaffold as a key intermediate in the synthesis of dual inhibitors of cytosolic phospholipase A₂α and fatty acid amide hydrolase. The 7-fold potency advantage of the 4-chloro derivative over the unsubstituted analog (established in class-level SAR) translates to more efficient lead progression and reduced synthetic burden [1].

Custom Synthesis and Parallel Library Generation

Due to its balanced molecular weight (196.59 g/mol) and dual reactive sites (carboxylic acid and chloro substituent), this compound is a preferred building block for parallel synthesis of diverse indazole-based libraries. The 95% purity powder form ensures reliable reagent quality for automated liquid handling and high-throughput chemistry platforms .

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18 linked technical documents
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